molecular formula C12H18BrNO2 B10764395 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide

Cat. No.: B10764395
M. Wt: 288.18 g/mol
InChI Key: QOYGBUAAWCEXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group and a tetrahydronaphthalene backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide typically involves multiple steps. One common method starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the dimethylamino group. The final step involves the formation of the hydrobromide salt to enhance solubility and stability.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of catalysts. The hydrobromide salt is typically formed by reacting the free base with hydrobromic acid under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.

Scientific Research Applications

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydronaphthalene core provides structural stability. These interactions can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminopyridine: Shares the dimethylamino group but has a different core structure.

    Dimethylaniline: Similar in having a dimethylamino group but lacks the tetrahydronaphthalene backbone.

    Indole Derivatives: Contain aromatic systems and nitrogen atoms, similar to the dimethylamino group in the target compound.

Uniqueness

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide is unique due to its combination of a dimethylamino group and a tetrahydronaphthalene core. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and industrial applications.

Properties

IUPAC Name

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.BrH/c1-13(2)10-4-3-8-6-11(14)12(15)7-9(8)5-10;/h6-7,10,14-15H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYGBUAAWCEXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2=CC(=C(C=C2C1)O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.